amine CAS No. 1184645-44-0](/img/structure/B603049.png)
[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine typically involves a multi-step processThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydrofolate, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
- 5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]pyridin-2-amine
- 4-bromophenyl methyl sulfone
Uniqueness
[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is unique due to its specific substitution pattern on the benzene ring and the presence of the oxolan-2-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1184645-44-0 |
|---|---|
Molecular Formula |
C12H16BrNO3S |
Molecular Weight |
334.23g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
MQXQCTWQPXVEKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
amine](/img/structure/B602969.png)
amine](/img/structure/B602971.png)
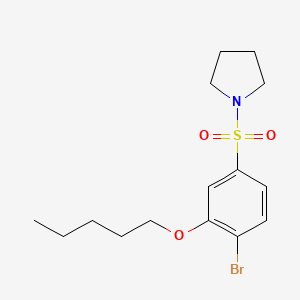
amine](/img/structure/B602974.png)
amine](/img/structure/B602975.png)
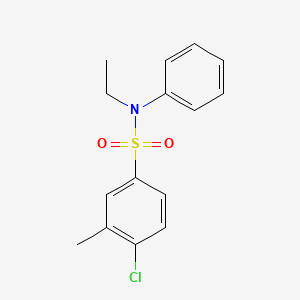
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
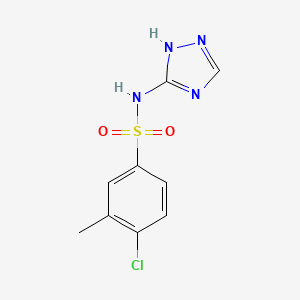
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
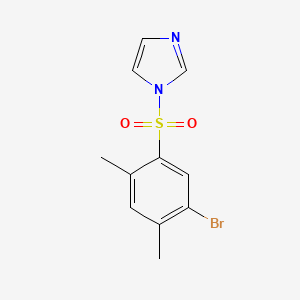
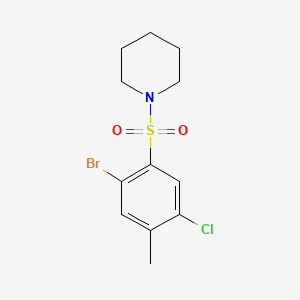
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
